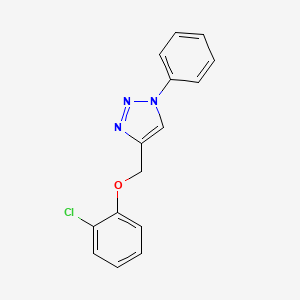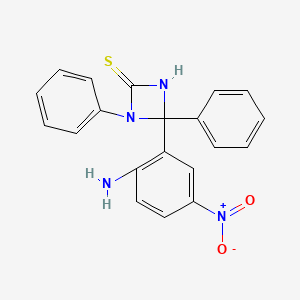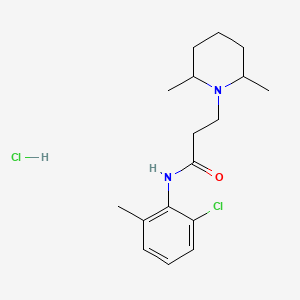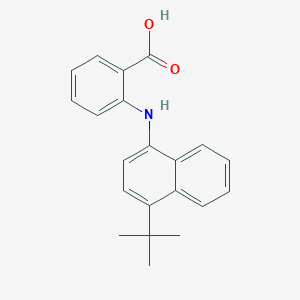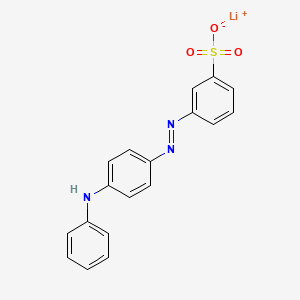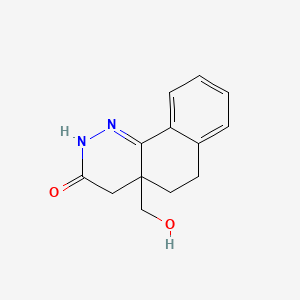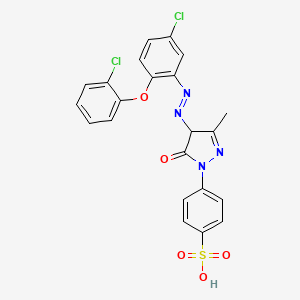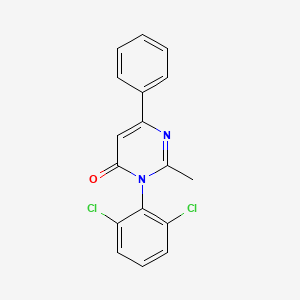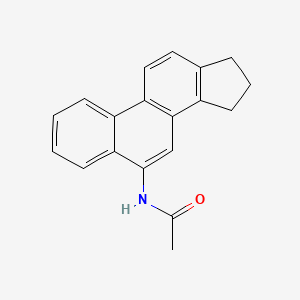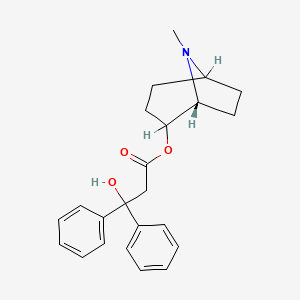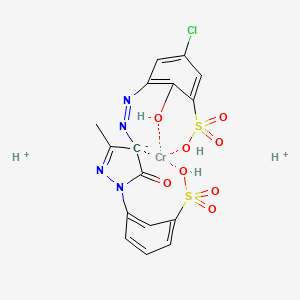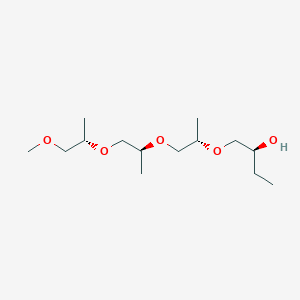
2,5,8,11-Tetraoxapentadecan-13-ol, 4,7,10-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8,11-Tetraoxapentadecan-13-ol, 4,7,10-trimethyl- is a chemical compound with the molecular formula C13H28O5 and a molecular weight of 264.36 g/mol . It is also known by other names such as Tetrapropylene glycol monomethyl ether . This compound is characterized by its multiple ether linkages and a hydroxyl group, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11-Tetraoxapentadecan-13-ol, 4,7,10-trimethyl- typically involves the reaction of 1-methoxypropan-2-ol with propylene oxide in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{1-methoxypropan-2-ol} + \text{propylene oxide} \rightarrow \text{2,5,8,11-Tetraoxapentadecan-13-ol, 4,7,10-trimethyl-} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield . The process involves the use of high-purity reactants and efficient separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,5,8,11-Tetraoxapentadecan-13-ol, 4,7,10-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols with different chain lengths.
Substitution: The ether linkages can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols .
Scientific Research Applications
2,5,8,11-Tetraoxapentadecan-13-ol, 4,7,10-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the manufacture of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 2,5,8,11-Tetraoxapentadecan-13-ol, 4,7,10-trimethyl- involves its interaction with various molecular targets. The compound’s ether linkages and hydroxyl group allow it to form hydrogen bonds and interact with different biomolecules . These interactions can affect the stability and activity of enzymes and other proteins, making it useful in various biochemical applications .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,5,8,11-Tetraoxapentadecan-13-ol, 4,7,10-trimethyl- is unique due to its specific arrangement of ether linkages and the presence of a hydroxyl group. This structure provides it with distinct chemical properties, such as high solubility in water and organic solvents, making it versatile for various applications .
Properties
CAS No. |
71735-67-6 |
|---|---|
Molecular Formula |
C14H30O5 |
Molecular Weight |
278.38 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-methoxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxybutan-2-ol |
InChI |
InChI=1S/C14H30O5/c1-6-14(15)10-19-13(4)9-18-12(3)8-17-11(2)7-16-5/h11-15H,6-10H2,1-5H3/t11-,12-,13-,14-/m0/s1 |
InChI Key |
WLTNLBZUVZXKTC-XUXIUFHCSA-N |
Isomeric SMILES |
CC[C@@H](CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)COC)O |
Canonical SMILES |
CCC(COC(C)COC(C)COC(C)COC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


